molecular formula C27H26BrNO6 B11225750 Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11225750
M. Wt: 540.4 g/mol
InChI Key: DVWWMRITUMMMCR-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a dimethoxy tetrahydroisoquinoline moiety, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions . This method is favored for its ability to produce high yields and its compatibility with various functional groups.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, palladium catalysts for coupling reactions, and various acids and bases for esterification and hydrolysis reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(2-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its combination of a bromobenzoyl group, a dimethoxy tetrahydroisoquinoline moiety, and a benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C27H26BrNO6

Molecular Weight

540.4 g/mol

IUPAC Name

methyl 4-[[2-(2-bromobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C27H26BrNO6/c1-32-24-14-18-12-13-29(26(30)20-6-4-5-7-22(20)28)23(21(18)15-25(24)33-2)16-35-19-10-8-17(9-11-19)27(31)34-3/h4-11,14-15,23H,12-13,16H2,1-3H3

InChI Key

DVWWMRITUMMMCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3Br)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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